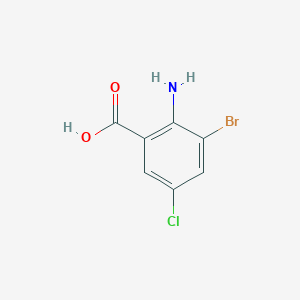

2-Amino-3-bromo-5-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLBVZWVKCFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472459 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41198-02-1 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chlorobenzoic acid (CAS No: 41198-02-1) is a halogenated anthranilic acid derivative.[1] Its structural features, including an aromatic ring substituted with amino, carboxyl, bromo, and chloro groups, make it a versatile and valuable building block in synthetic organic chemistry. This compound serves as a key precursor in the synthesis of various heterocyclic systems, most notably quinazolinone derivatives.[][3] These resulting structures are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential applications as anticoccidial and anti-HIV agents.[][4] A thorough understanding of the physicochemical properties of this compound is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and guiding the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its application in a key synthetic workflow.

Physicochemical Data Summary

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Source Type |

| IUPAC Name | This compound | Literature[] |

| CAS Number | 41198-02-1 | Literature[1] |

| Molecular Formula | C₇H₅BrClNO₂ | Literature[] |

| Molecular Weight | 250.48 g/mol | Literature[] |

| Appearance | Pale Yellow to Light Beige Solid | Vendor Information |

| Melting Point | 234 - 235 °C | Experimental[] |

| Boiling Point | Data not available | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | Qualitative[3] |

| pKa (Predicted) | ~4.21 (for the analogous 2-amino-5-bromo-3-fluorobenzoic acid) | Computational[5] |

| logP | Data not available | N/A |

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound. These are generalized protocols based on standard laboratory practices for aromatic carboxylic acids.

Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

-

Apparatus: Digital melting point apparatus, sealed capillary tubes, mortar and pestle.

-

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

The temperature is increased at a rapid rate initially to approach the expected melting point, then slowed to a rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

-

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

-

Apparatus: Small test tubes, vortex mixer, a range of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane).

-

Procedure:

-

Approximately 5-10 mg of this compound is added to a series of test tubes.

-

To each tube, 1 mL of a different solvent is added.

-

The mixtures are agitated vigorously using a vortex mixer for 2-3 minutes at ambient temperature.

-

The samples are allowed to stand, and the solubility is assessed visually. The compound is classified as soluble, partially soluble, or insoluble based on the clarity of the solution.

-

Determination of pKa by Potentiometric Titration

Objective: To quantify the acidity of the carboxylic acid functional group.

-

Apparatus: Calibrated pH meter with a glass electrode, 25 mL burette, magnetic stirrer and stir bar, 100 mL beaker, standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a minimal amount of a suitable co-solvent (e.g., ethanol) and diluted with deionized water in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The calibrated pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added from the burette in small, recorded increments (e.g., 0.1-0.2 mL).

-

After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.

-

This process is continued until the pH begins to change rapidly, and then for several increments beyond this equivalence point.

-

A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.

-

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

-

Apparatus: HPLC system equipped with a C18 reverse-phase column and a UV detector, a series of standard compounds with known logP values.

-

Procedure:

-

An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used.

-

The retention times (t_R) of this compound and a series of reference compounds are measured. The retention time of an unretained compound (t_0) is also determined.

-

The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.

-

The logarithm of the capacity factor (log k) is calculated for all compounds.

-

A calibration curve is constructed by plotting the known logP values of the reference compounds against their corresponding log k values.

-

The logP of this compound is determined by interpolating its measured log k value onto the calibration curve.

-

Synthetic Workflow Visualization

This compound is a pivotal starting material in the multi-step synthesis of quinazolinone derivatives. The following diagram illustrates a typical experimental workflow for this transformation.

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

References

2-Amino-3-bromo-5-chlorobenzoic acid structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 2-Amino-3-bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound, a key intermediate in the synthesis of various biologically active compounds.[1] The strategic placement of its functional groups makes it a valuable building block in the development of novel pharmaceuticals, including quinazolinone derivatives.[2][3][4][]

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. A summary of its known properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 41198-02-1 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Pale Yellow to Light Beige Solid |

| Melting Point | 234 - 235°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| InChI Key | PWXLBVZWVKCFHR-UHFFFAOYSA-N |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups will influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.8 | d |

| H-6 | ~7.5 | d |

| -NH₂ | ~5.0-6.0 | br s |

| -COOH | >10.0 | br s |

d: doublet, br s: broad singlet

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-NH₂ | ~148 |

| C-Br | ~110 |

| C-Cl | ~125 |

| C-4 | ~135 |

| C-6 | ~120 |

| C-1 | ~115 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H (Amine) | 3400-3300 | Medium (two bands) |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium to Strong |

| C-N | 1350-1250 | Medium |

| C-Br | 700-600 | Medium |

| C-Cl | 800-700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 249/251/253 | [M]⁺ (Molecular ion) |

| 232/234/236 | [M-OH]⁺ |

| 204/206/208 | [M-COOH]⁺ |

| 125/127 | [M-Br-COOH]⁺ |

The isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl) will be characteristic.

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or a suitable ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in an appropriate solvent.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI for volatile compounds, or ESI for less volatile compounds).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain further structural information.

Visualization of the Elucidation Workflow

The logical flow of experiments for the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous structure elucidation of this compound, ensuring its identity and purity for applications in research and development.

References

Technical Guide: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1). The content herein is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a substituted anthranilic acid derivative. Its structure is characterized by a benzoic acid core with amino, bromo, and chloro substituents, which impart unique reactivity and make it a valuable intermediate in organic synthesis.[1][2]

Structure

-

IUPAC Name: this compound

-

CAS Number: 41198-02-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Appearance | White crystalline solid.[3] Pale yellow to light beige solid.[7] | [3][7] |

| Melting Point | 200-202 °C.[3] Other sources report ranges of 174-177 °C and 204-206 °C.[7] | [3][7] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and acetone.[3] | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[6][8] | [6][8] |

Synthesis and Reactivity

Synthetic Preparation

A common method for the preparation of this compound involves the bromination of 2-amino-5-chlorobenzoic acid.[2] Another described method starts from benzoic acid, which is converted to benzyl p-formate, then to p-aminobenzoic acid, and finally reacted with a mixture of bromine and chlorine.[3]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the substituted aromatic ring.

-

Amino and Carboxyl Groups: These groups are key to its primary application in the synthesis of heterocyclic compounds, particularly quinazolinones. The amino group acts as a nucleophile, while the carboxylic acid can undergo esterification or conversion to an acyl chloride.

-

Aromatic Ring: The electronic effects of the substituents (activating amino group, deactivating and ortho-, para-directing halogens and carboxyl group) influence the regioselectivity of electrophilic aromatic substitution reactions.[1]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[1]

Synthesis of Quinazolinone Derivatives

The most significant application of this compound is as a precursor for the synthesis of quinazolinone derivatives.[1][2] These derivatives have shown a wide range of pharmacological activities.

Biological Activities of Derivatives

-

Anticoccidial Activity: It is a starting material for the synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated anticoccidial activity against Eimeria tenella in chickens.[5][9][]

-

Potential HIV Reverse Transcriptase Inhibition: Quinazoline-based compounds derived from this benzoic acid have been investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1][2]

-

Androgen Receptor Antagonism: Derivatives of halogenated anthranilic acids are under investigation as androgen receptor antagonists, which are significant in the treatment of prostate cancer.[1]

Experimental Protocols

General Synthesis of Quinazolinone Derivatives from this compound

This protocol outlines a general two-step procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Step 1: Formation of the Benzoxazinone Intermediate

-

Dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.

-

Reflux the obtained N-acyl-2-amino-3-bromo-5-chlorobenzoic acid with an excess of acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice to precipitate the 2-substituted-8-bromo-6-chloro-3,1-benzoxazin-4-one.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Formation of the Quinazolinone

-

Heat the benzoxazinone intermediate obtained in Step 1 with a primary amine (R'-NH₂) in a suitable solvent such as ethanol or glacial acetic acid under reflux for 6-8 hours.

-

Cool the reaction mixture. The 2,3-disubstituted-8-bromo-6-chloro-4(3H)-quinazolinone will precipitate.

-

Collect the product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

In Vitro Anticoccidial Activity Assay against Eimeria tenella

This protocol is a general guideline for assessing the efficacy of synthesized quinazolinone derivatives against Eimeria tenella.

-

Oocyst Sporulation Inhibition:

-

Incubate unsporulated E. tenella oocysts with varying concentrations of the test compound at 28°C for 72 hours.

-

At various time points (e.g., 12, 24, 48, 72 hours), count the number of sporulated and unsporulated oocysts under a microscope.

-

Calculate the sporulation rate for each concentration.

-

-

Sporozoite Invasion Assay:

-

Culture a suitable cell line, such as Madin-Darby bovine kidney (MDBK) cells, in a multi-well plate.

-

Excyst sporozoites from sporulated oocysts.

-

Pre-incubate the host cells with different concentrations of the test compound.

-

Infect the host cells with the sporozoites.

-

After a suitable incubation period, quantify the number of invaded sporozoites, for example, by using a specific stain or by qPCR.

-

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor (AR).

-

Preparation of AR Source: Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as rat ventral prostate.

-

Competitive Binding:

-

In duplicate tubes, add a known concentration of a radiolabeled androgen (e.g., [³H]-R1881).

-

Add varying concentrations of the test compound.

-

Add the prepared cytosol to each tube.

-

Incubate overnight at 4°C to allow for competitive binding.

-

-

Separation of Bound and Unbound Ligand:

-

Add a hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellet to remove the unbound radioligand.

-

-

Quantification:

-

Add a scintillation cocktail to the HAP pellet.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.

-

Visualizations

Synthetic Workflow for Quinazolinone Derivatives

Caption: General synthetic workflow for 2,3-disubstituted quinazolinones.

Androgen Receptor Signaling Pathway and Inhibition

Caption: Androgen Receptor signaling pathway and its inhibition by antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 41198-02-1 | Benchchem [benchchem.com]

- 3. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study [frontiersin.org]

A Technical Guide to Determining the Solubility of 3-Bromo-5-chloroanthranilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 3-Bromo-5-chloroanthranilic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data crucial for drug development, process chemistry, and formulation science.

Introduction: The Importance of Solubility Data

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both chemical and biological systems. For active pharmaceutical ingredients (APIs) like 3-Bromo-5-chloroanthranilic acid, a derivative of anthranilic acid, solubility data is fundamental. It impacts everything from reaction kinetics and purification methods to bioavailability and formulation strategies.[1][2] Understanding solubility in a range of organic solvents allows scientists to:

-

Select appropriate solvents for synthesis and crystallization.

-

Develop effective purification techniques.

-

Optimize formulations for drug delivery.

-

Predict and improve a drug candidate's bioavailability.[1]

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[7][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 3-Bromo-5-chloroanthranilic acid possesses both polar functional groups (the carboxylic acid and the amino group) and a larger, more non-polar aromatic structure with halogen substituents. This amphiphilic nature suggests it will exhibit varied solubility across the polarity spectrum.

-

Polar Solvents (e.g., Ethanol, Methanol, Acetonitrile): The carboxylic acid and amino groups can form hydrogen bonds with protic solvents, favoring solubility.[9]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The halogenated benzene ring structure will interact more favorably with non-polar solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer a balance of polarity and can be effective solvents, as seen with similar compounds like N-phenylanthranilic acid, which is highly soluble in acetone and ethyl acetate.[6]

Quantitative Solubility Data Table

As no specific experimental data for 3-Bromo-5-chloroanthranilic acid was found in the public domain, Table 1 is presented as a template for researchers to populate with their experimentally determined values. It is recommended to measure solubility at standard temperatures (e.g., 25 °C) and across a relevant temperature range for process development.

Table 1: Experimentally Determined Solubility of 3-Bromo-5-chloroanthranilic Acid

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Example: Acetone | 5.1 | 25.0 | Data | Data | Shake-Flask |

| Methanol | 5.1 | ||||

| Ethanol | 4.3 | ||||

| Isopropanol | 3.9 | ||||

| Acetonitrile | 5.8 | ||||

| Ethyl Acetate | 4.4 | ||||

| Dichloromethane | 3.1 | ||||

| Toluene | 2.4 | ||||

| Hexane | 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[10][11] The following protocol provides a detailed procedure for its implementation, incorporating modern analytical techniques for precise quantification.

Objective: To determine the equilibrium solubility of 3-Bromo-5-chloroanthranilic acid in a selected organic solvent at a constant temperature.

Materials:

-

3-Bromo-5-chloroanthranilic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Analytical balance

-

Syringe filters (0.45 µm or finer, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[13][14] It is advisable to run a preliminary time-course experiment to determine the point at which the concentration of the solute in solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.[10]

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a chemically-resistant syringe filter (e.g., PTFE, 0.45 µm) into a clean vial.[7][15] This step is critical to remove all undissolved solid particles.[13]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

-

HPLC Method: Inject the sample onto an appropriate column and measure the peak area.[15]

-

UV-Vis Method: Measure the absorbance at the wavelength of maximum absorbance (λmax) for 3-Bromo-5-chloroanthranilic acid.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of 3-Bromo-5-chloroanthranilic acid of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (peak area or absorbance) against concentration.[7]

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility of sparingly soluble drug derivatives of anthranilic acid. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Unveiling the Thermal Signature: A Technical Guide to the Theoretical and Experimental Melting Point of 2-Amino-3-bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental melting point of 2-Amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. An accurate understanding and determination of its melting point are critical for identification, purity assessment, and process optimization in drug development.

Data Summary: Theoretical vs. Experimental Melting Point

The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid phase. For this compound, a comparison between experimentally determined values and theoretically predicted ranges provides a robust characterization of the compound.

| Parameter | Value (°C) | Source |

| Experimental Melting Point | 234 - 235 | [1][2] |

| Theoretical Melting Point | Not available as a single pre-computed value. It is determined using computational models. |

Theoretical Melting Point: A Computational Perspective

A "theoretical melting point" is not a fixed, tabulated value but rather a prediction derived from computational models. These models, often based on Quantitative Structure-Property Relationship (QSPR) principles, leverage the molecular structure of a compound to estimate its physicochemical properties.

The prediction of a melting point is a complex task influenced by factors such as molecular size, shape, intermolecular forces (like hydrogen bonding and van der Waals forces), and crystal lattice energy. Modern approaches often employ machine learning algorithms trained on large datasets of known compounds and their experimentally determined melting points. These models can identify intricate relationships between molecular descriptors and the melting temperature.

The general workflow for predicting a theoretical melting point is as follows:

Caption: A simplified workflow for the computational prediction of a melting point.

Experimental Melting Point Determination: A Detailed Protocol

The experimental melting point of this compound was determined using the capillary melting point method, a standard and reliable technique in organic chemistry.

Principle

A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground into a powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point (in this case, around 215°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

The sample is observed through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

The experimental melting point is reported as a range from the initial to the final temperature. For this compound, this is 234-235°C.[1][2]

-

The following diagram illustrates the key decision points in the experimental determination of a melting point:

Caption: Logical workflow for the experimental determination and purity assessment of a melting point.

Conclusion

The experimentally determined melting point of this compound is a sharp range of 234-235°C, indicating a high degree of purity for the analyzed samples. While a single, definitive theoretical melting point is not available, computational prediction methods provide a valuable tool for estimating this property, particularly in the early stages of drug discovery and for novel compounds where experimental data is lacking. The convergence of robust experimental techniques and increasingly accurate computational models provides a powerful framework for the comprehensive physicochemical characterization of pharmaceutical intermediates.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on 2-Amino-3-bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the amino, bromo, and chloro substituents on the 2-Amino-3-bromo-5-chlorobenzoic acid molecule. A thorough examination of the interplay between the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid moieties is presented. This document summarizes the predicted physicochemical properties, including acidity (pKa) and spectroscopic characteristics, based on established principles of physical organic chemistry and data from analogous compounds. Detailed theoretical experimental protocols for the synthesis and characterization of this compound are provided, alongside visualizations of the electronic effects and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and organic synthesis.

Introduction

This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its utility is demonstrated by its role as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as quinazolinone derivatives, which have shown a range of biological activities, including anticoccidial and potential antiretroviral applications.[1] The strategic placement of an activating amino group and deactivating, yet ortho-, para-directing, halogen substituents, along with an electron-withdrawing carboxylic acid group, creates a molecule with nuanced reactivity and specific electronic properties. Understanding these electronic effects is paramount for predicting its behavior in chemical reactions and its interactions within biological systems.

This guide will delve into the inductive and resonance effects of each substituent, predict the molecule's acidity through Hammett equation analysis, and outline the expected spectroscopic signatures (¹H NMR, ¹³C NMR, and IR).

Analysis of Substituent Electronic Effects

The electronic properties of this compound are determined by the cumulative influence of its four substituents on the benzene ring. These effects can be broadly categorized into inductive and resonance effects.

-

Amino Group (-NH₂): Located at the C2 position, the amino group is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, its strong electron-donating resonance effect (+R) by delocalization of the nitrogen lone pair into the aromatic π-system is the dominant factor. This +R effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group.

-

Bromo (-Br) and Chloro (-Cl) Groups: Halogens, positioned at C3 and C5 respectively, exhibit a dual electronic nature. They are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak electron-donating resonance effect (+R). For halogens, the -I effect typically outweighs the +R effect, making them deactivating groups overall. However, their +R effect directs incoming electrophiles to the ortho and para positions.

-

Carboxylic Acid Group (-COOH): The carboxylic acid at C1 is a strong electron-withdrawing group, primarily through a combination of a strong inductive effect (-I) and a significant electron-withdrawing resonance effect (-R). This group deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

The interplay of these competing electronic effects governs the overall electron density distribution and reactivity of the molecule. The powerful activating effect of the amino group is expected to be the dominant influence in electrophilic aromatic substitution reactions.[1]

Quantitative Physicochemical Properties

Acidity (pKa)

The acidity of the carboxylic acid group is influenced by the electronic nature of the other ring substituents. Electron-withdrawing groups stabilize the conjugate base (benzoate) through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the conjugate base, decreasing acidity (raising the pKa).

The Hammett equation provides a quantitative measure of the effect of meta and para substituents on the pKa of benzoic acid.[2][3][4] Although the Hammett equation is not strictly applicable to ortho-substituted compounds due to steric effects, we can still use the substituent constants to qualitatively and semi-quantitatively predict the acidity.

Table 1: Hammett Substituent Constants (σ)

| Substituent | Position | σ_meta | σ_para | Electronic Effect |

| -NH₂ | Ortho | -0.16 | -0.66 | Electron-donating |

| -Br | Meta | +0.39 | +0.23 | Electron-withdrawing |

| -Cl | Para (relative to -Br) | +0.37 | +0.23 | Electron-withdrawing |

The pKa of benzoic acid is approximately 4.20. The presence of two electron-withdrawing halogens is expected to increase the acidity of this compound relative to benzoic acid. However, the strong electron-donating amino group will counteract this effect. Due to the ortho position of the amino group, intramolecular hydrogen bonding between the amino and carboxylic acid groups is also possible, which would further influence the acidity. A precise experimental determination is necessary for an accurate pKa value.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic H (C4) | 7.5 - 7.8 | Doublet | Deshielded by adjacent electron-withdrawing groups. |

| Aromatic H (C6) | 7.8 - 8.1 | Doublet | Deshielded by adjacent electron-withdrawing groups. |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | Exchangeable protons, chemical shift is concentration and solvent dependent. |

| -COOH | 10.0 - 13.0 | Broad Singlet | Acidic proton, highly deshielded, exchangeable. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 165 - 175 | Carbonyl carbon, highly deshielded. |

| C-NH₂ | 145 - 155 | Shielded by the +R effect of the amino group. |

| C-Br | 110 - 120 | Attached to an electronegative atom. |

| C-Cl | 125 - 135 | Attached to an electronegative atom. |

| Aromatic C-H | 115 - 140 | Chemical shifts influenced by the cumulative electronic effects of the substituents. |

| C-COOH | 120 - 130 | Attached to the electron-withdrawing carboxyl group. |

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium, Doublet | Asymmetric and symmetric stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-Cl | 700 - 850 | Strong | Stretching |

| C-Br | 550 - 650 | Strong | Stretching |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the bromination of 2-amino-5-chlorobenzoic acid.[1]

Materials:

-

2-amino-5-chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Aqueous sodium bisulfite solution

-

Deionized water

Procedure:

-

Dissolve 2-amino-5-chlorobenzoic acid in DMF in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Precipitate the product by adding deionized water.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

pKa Determination

The pKa can be determined by potentiometric titration.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

FTIR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the infrared spectrum using an FTIR spectrometer.

Visualizations

Caption: Interplay of substituent electronic effects on molecular properties.

Caption: Proposed workflow for the synthesis of the target compound.

Conclusion

The electronic landscape of this compound is a delicate balance of competing inductive and resonance effects from its varied substituents. The strongly activating amino group, coupled with the deactivating but directing halogen atoms and the electron-withdrawing carboxylic acid, results in a molecule with distinct chemical properties that are crucial for its application in the synthesis of pharmacologically active compounds. While experimental data for this specific molecule is sparse, a robust understanding of fundamental organic chemistry principles allows for reliable predictions of its acidity and spectroscopic characteristics. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this compound, enabling further research and development in the field of medicinal chemistry.

References

discovery and history of halogenated anthranilic acids

An In-Depth Technical Guide to the Discovery and History of Halogenated Anthranilic Acids

Introduction

Halogenated anthranilic acids, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are derivatives of fenamic acid, which itself is a derivative of anthranilic acid.[1] For decades, they have been utilized for their potent analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. This guide provides a comprehensive overview of the discovery, history, chemical synthesis, and mechanism of action of key halogenated anthranilic acids, including mefenamic acid, flufenamic acid, and the related compound, niflumic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The development of fenamates was pioneered by a team of scientists led by Claude Winder at Parke-Davis. Their research in the early 1960s led to the invention of several foundational compounds in this class.

-

Mefenamic Acid (1961): The first of the series, mefenamic acid, was invented in 1961.[2] It was subsequently approved for medical use in the United Kingdom in 1963 under the brand name Ponstan, followed by approvals in West Germany (1964 as Ponalar), France (as Ponstyl), and the United States in 1967 (as Ponstel).[3]

-

Flufenamic Acid (1963): Building on their success, the same team at Parke-Davis invented flufenamic acid two years later in 1963.[2] A key structural feature of flufenamic acid is the presence of a trifluoromethyl group, which can enhance the pharmacokinetic properties and bioavailability of drugs.[2]

-

Meclofenamate Sodium (1964): The group's work also led to the development of meclofenamate sodium in 1964.[2]

These discoveries established the anthranilic acid derivatives as a vital new category of NSAIDs for managing pain and inflammation.

Physicochemical and Pharmacological Properties

The therapeutic utility and biological activity of halogenated anthranilic acids are dictated by their physicochemical properties. Key quantitative data for the primary compounds are summarized below.

| Property | Mefenamic Acid | Flufenamic Acid | Niflumic Acid |

| Molecular Formula | C₁₅H₁₅NO₂ | C₁₄H₁₀F₃NO₂ | C₁₃H₉F₃N₂O₂ |

| Molar Mass | 241.29 g/mol [4][5] | 281.23 g/mol [6][7] | 282.22 g/mol [8][9] |

| Melting Point | 230-231 °C[4][10][11] | 132-135 °C[12][13] | 203-206 °C[8][9][14] |

| pKa | 4.2[4][11][15] | 3.9 - 4.09[7][12] | 2.26 / 4.44[16] |

| Water Solubility | Poorly soluble (~4.1 mg/L at pH 7.1)[11][15][17] | Practically insoluble (~9.09 mg/L)[7] | Poorly soluble (~19-26 mg/L)[8][16][18] |

| LogP | 5.12 - 5.25[6][15] | 5.25[6][7] | 3.54 - 4.43[1][8] |

| COX-1 IC₅₀ | ~0.12 µM (human)[19] | 9.96 µM (ovine)[20] | Not specified |

| COX-2 IC₅₀ | Ambiguous results[19] | Not specified | 0.1 µM (100 nM)[21] |

Note: IC₅₀ values can vary significantly based on the assay conditions and enzyme source (e.g., human, ovine).

Mechanism of Action

Primary Mechanism: COX Inhibition

The principal mechanism of action for halogenated anthranilic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes that mediate physiological and pathological processes.[8]

-

Arachidonic Acid Cascade: When cellular damage or inflammatory stimuli occur, arachidonic acid is released from the cell membrane.

-

COX Enzyme Action: COX enzymes possess two active sites. A cyclooxygenase site converts arachidonic acid into the unstable intermediate, prostaglandin G₂ (PGG₂). A peroxidase site then reduces PGG₂ to PGH₂.[8]

-

Prostaglandin Synthesis: PGH₂ is subsequently converted by tissue-specific isomerases into various prostanoids, including prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). These molecules are key drivers of inflammation, pain, and fever.[22]

-

Inhibition by Fenamates: Fenamates bind to the COX enzymes, preventing arachidonic acid from accessing the active site and thereby blocking the synthesis of prostaglandins. This reduction in prostaglandin levels leads to the observed anti-inflammatory, analgesic, and antipyretic effects.

COX Isoform Selectivity

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[18]

-

COX-2: An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[8]

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of the protective COX-1 isoform. Most fenamates, including mefenamic and flufenamic acid, are non-selective inhibitors of both COX-1 and COX-2.[6] Niflumic acid is often categorized as a preferential COX-2 inhibitor.[14][21]

Figure 1. Prostaglandin synthesis pathway and the inhibitory action of fenamates.

Other Mechanisms

Beyond COX inhibition, some halogenated anthranilic acids exhibit other biological activities. Niflumic acid, for instance, is known to inhibit calcium-activated chloride channels (CaCCs) and has been reported to act on GABA-A and NMDA receptors, as well as T-type calcium channels.[14] Flufenamic acid can also modulate various ion channels, including TRP channels.[23] These additional mechanisms may contribute to their overall pharmacological profile.

Figure 2. Logical flow of therapeutic vs. adverse effects from COX inhibition.

Experimental Protocols: Chemical Synthesis

The synthesis of fenamates typically involves a variation of the Ullmann condensation reaction.

General Protocol: Ullmann Condensation for Fenamates

This method involves the coupling of an ortho-halobenzoic acid with an appropriate aniline derivative.

-

Objective: To synthesize an N-aryl anthranilic acid (fenamate).

-

Reactants:

-

Ortho-halobenzoic acid (e.g., 2-chlorobenzoic acid).

-

Substituted aniline (e.g., 2,3-dimethylaniline for Mefenamic Acid; 3-trifluoromethylaniline for Flufenamic Acid).

-

Base (e.g., Potassium Carbonate).

-

-

Catalyst: Copper powder or a copper salt (e.g., Copper(II) acetate).[12][24]

-

Procedure:

-

Combine the o-halobenzoic acid, the substituted aniline, and the base in a suitable high-boiling point solvent.

-

Add the copper catalyst to the mixture.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and perform an acidic workup to precipitate the crude product.

-

The resulting solid is collected by vacuum filtration and washed.

-

Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the final fenamate product.

-

Note: Traditional Ullmann conditions can be harsh, requiring high temperatures and long reaction times, often resulting in modest yields.[10]

Specific Synthesis Routes

-

Mefenamic Acid: Can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[4][10] An alternative patented method involves using a manganese catalyst.[5]

-

Flufenamic Acid: Synthesized by the reaction of 2-chlorobenzoic acid with 3-trifluoromethylaniline, typically using potassium carbonate as a base and copper as a catalyst.[12]

-

Niflumic Acid: As a nicotinic acid derivative, its synthesis differs slightly. It is typically synthesized by reacting 2-chloronicotinic acid with 3-trifluoromethylaniline.[16]

Figure 3. General experimental workflow for the synthesis of fenamates.

Conclusion

The discovery of halogenated anthranilic acids in the 1960s marked a significant advancement in pain and inflammation management. Mefenamic acid, flufenamic acid, and their chemical relatives established a new class of effective NSAIDs. Their primary mechanism, the inhibition of COX-1 and COX-2 enzymes, is well-understood and forms the basis of their therapeutic effects and side-effect profiles. Ongoing research continues to explore the synthesis of novel derivatives and the additional pharmacological activities of these versatile compounds, aiming to improve efficacy and reduce adverse effects for future therapeutic applications.

References

- 1. chemeo.com [chemeo.com]

- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]

- 5. 61-68-7 CAS MSDS (Mefenamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Mefenamic acid | 61-68-7 [chemicalbook.com]

- 11. Mefenamic Acid [drugfuture.com]

- 12. Flufenamic acid | 530-78-9 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. Niflumic Acid - LKT Labs [lktlabs.com]

- 15. chalcogen.ro [chalcogen.ro]

- 16. Niflumic acid | 4394-00-7 [chemicalbook.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

An In-Depth Technical Guide to 2-Amino-3-bromo-5-chlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-3-bromo-5-chlorobenzoic acid, a key building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its unique arrangement of amino, bromo, and chloro functional groups makes it a versatile intermediate for complex organic synthesis. The quantitative properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₇H₅BrClNO₂ | [][2][3] |

| Molecular Weight | 250.48 g/mol | [][2][4] |

| CAS Number | 41198-02-1 | [][2][3][4] |

| Appearance | Pale Yellow to Light Beige Solid | [] |

| Melting Point | 234 - 235 °C | [] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [] |

| InChI Key | PWXLBVZWVKCFHR-UHFFFAOYSA-N | [][4] |

Synthesis and Experimental Protocols

The strategic placement of functional groups on the aromatic ring is crucial for the synthesis of this compound. A common pathway involves the regioselective bromination of a precursor that already contains the amino and chloro substituents.

2.1. Experimental Protocol: Synthesis via Bromination of 2-Amino-5-chlorobenzoic Acid

This protocol describes a representative method for the synthesis of this compound. The synthesis of complex molecules can often begin with the bromination of 2-amino-5-chlorobenzoic acid to yield this compound[4].

Objective: To synthesize this compound by electrophilic bromination of 2-amino-5-chlorobenzoic acid.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-amino-5-chlorobenzoic acid in 100 mL of anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

-

Reagent Addition: To the stirring solution, add 1.1 equivalents (11 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The amino group on the starting material directs the electrophilic substitution to the ortho position, which is C3.

-

Reaction Conditions: After the addition of NBS, heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications

The significance of this compound lies in its utility as a versatile intermediate for constructing more complex molecules, particularly heterocyclic systems for pharmaceutical applications[4].

3.1. Role in Heterocyclic Synthesis

This compound is a documented precursor in the synthesis of quinazolinone derivatives.[][4][5][6] These scaffolds are of significant interest due to their wide range of biological activities. For example, it has been used as a starting material to create quinazolinones with anticoccidial activity against Eimeria tenella in chickens[][5][6].

3.2. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C3 position via common cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the selective functionalization at the C3 position by coupling this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water)

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the solvent mixture and degas the solution for 15-20 minutes. Subsequently, add the palladium catalyst (0.05 mmol) under a positive flow of inert gas.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling, perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the C3-arylated product.

References

understanding the reactivity of the aromatic ring in 2-Amino-3-bromo-5-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-chlorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a powerful activating amino group in concert with deactivating halogens and a meta-directing carboxyl group, creates a complex reactivity landscape. This guide provides an in-depth analysis of the directing effects of these substituents on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. Detailed experimental protocols for the synthesis of this key intermediate and its subsequent conversion to bioactive quinazolinone derivatives are presented, supported by spectroscopic data from analogous compounds. This document serves as a comprehensive resource for professionals engaged in the synthesis and application of complex aromatic building blocks.

Introduction: Understanding the Reactivity of the Aromatic Core

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic and steric effects of its four substituents: an amino (-NH₂), a bromo (-Br), a chloro (-Cl), and a carboxylic acid (-COOH) group.

-

Amino Group (-NH₂): This is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.

-

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

-

Halogen Groups (-Br and -Cl): Bromine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate electron density through resonance.

The cumulative effect of these substituents makes the aromatic ring electron-rich, yet with specific sites activated or deactivated towards substitution. The dominant directing influence in electrophilic aromatic substitution (EAS) is the powerful amino group, which directs incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the bulky bromine atom at the C3 position introduces significant steric hindrance, potentially disfavoring substitution at the C4 position.[1]

The presence of two halogen atoms and the electron-withdrawing carboxylic acid group also renders the molecule susceptible to nucleophilic aromatic substitution (NAS) under forcing conditions, where the bromide or chloride ions can act as leaving groups.[1]

Spectroscopic and Physicochemical Data

While specific experimental data for this compound is not widely published, the following table summarizes key physicochemical properties and expected spectroscopic characteristics based on data from closely related analogs.

| Property | Data | Source Analogs |

| Molecular Formula | C₇H₅BrClNO₂ | N/A |

| Molecular Weight | 250.48 g/mol | [] |

| Appearance | Expected to be a solid | N/A |

| ¹H NMR (Expected) | Aromatic protons expected as singlets or doublets between δ 7.0-8.0 ppm. Broad singlet for -NH₂ protons. Singlet for -COOH proton above δ 10 ppm. | 2-amino-5-chlorobenzoic acid[3], 5-bromo-2-chlorobenzoic acid[4] |

| ¹³C NMR (Expected) | Carboxylic carbon (C=O) signal expected around δ 165-175 ppm. Aromatic carbons from δ 110-150 ppm. | Benzoic acid[5], 5-bromo-2-chlorobenzoic acid[6] |

| IR (KBr, cm⁻¹) (Expected) | N-H stretching (amine) ~3300-3500 cm⁻¹. O-H stretching (carboxylic acid) broad ~2500-3300 cm⁻¹. C=O stretching (carboxylic acid) ~1680-1710 cm⁻¹. C-N, C-Br, C-Cl stretches in fingerprint region. | 2-amino-5-bromobenzoic acid[7], 2-chlorobenzoic acid[8][9] |

| Mass Spec (EI-MS) (Expected) | Molecular ion peak (M⁺) at m/z 250 (with characteristic isotopic pattern for Br and Cl). | 2-amino-5-bromobenzoic acid[10] |

Key Synthetic Protocols

Synthesis of this compound

A primary route to obtaining the title compound is through the regioselective bromination of 2-amino-5-chlorobenzoic acid.[11]

Protocol: Bromination of 2-amino-5-chlorobenzoic acid

-

Materials: 2-amino-5-chlorobenzoic acid, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid.

-

To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at a controlled temperature (e.g., 15 °C).

-

After the addition is complete, continue stirring for a specified period (e.g., 1 hour).

-

The product may precipitate from the reaction mixture and can be collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., benzene) and dry.

-

-

Yield: While the exact yield for this specific reaction is not documented, similar brominations of anthranilic acids are reported to proceed in high yield.

Synthesis of Quinazolinone Derivatives

This compound is a valuable precursor for the synthesis of quinazolinone derivatives, which have shown a range of biological activities, including anticoccidial and potential HIV reverse transcriptase inhibition.[][11] The general synthesis involves a two-step process.

Protocol: General Synthesis of 2,3-Disubstituted 6-bromo-8-chloro-4(3H)-quinazolinones

This protocol is adapted from the synthesis of quinazolinones from 2-amino-3-chlorobenzoic acid.[12][13]

-

Step 1: Formation of the Benzoxazinone Intermediate

-

Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.

-

Reflux the obtained N-acyl intermediate with an excess of acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice. The precipitated 2-substituted-6-bromo-8-chloro-3,1-benzoxazin-4-one is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Formation of the Quinazolinone

-

Heat the obtained benzoxazinone from Step 1 with a primary amine (R'-NH₂) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux for 6-8 hours.

-

Cool the reaction mixture. The precipitated 2,3-disubstituted-6-bromo-8-chloro-4(3H)-quinazolinone is collected by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

-

Reactivity and Mechanistic Pathways

Experimental Workflow: Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from this compound follows a logical and versatile workflow, allowing for the introduction of diverse substituents. This workflow can be visualized as follows:

Caption: General workflow for synthesizing quinazolinones.

Potential Signaling Pathway Inhibition

Derivatives of halogenated anthranilic acids are being investigated for their therapeutic potential. For instance, a related compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT signaling pathway, a critical pathway for cancer cell proliferation and survival.[13] While this has not been demonstrated specifically for derivatives of this compound, it represents a plausible mechanism of action for structurally similar compounds.

Caption: Potential inhibition of the PI3K/AKT pathway.

Conclusion

This compound presents a fascinating case study in aromatic reactivity, where the directing effects of multiple substituents must be carefully considered to predict reaction outcomes. Its utility as a building block for complex heterocyclic structures, particularly quinazolinones with demonstrated biological activity, underscores its importance in modern drug discovery and development. The protocols and data presented in this guide, while in some cases derived from analogous structures, provide a solid foundation for researchers to explore the rich chemistry of this versatile molecule. Further investigation into the specific reaction kinetics and biological mechanisms of its derivatives is warranted and promises to unveil new therapeutic agents and functional materials.

References

- 1. ijtsrd.com [ijtsrd.com]

- 3. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]

- 7. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [m.chemicalbook.com]

- 10. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 11. This compound | 41198-02-1 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

synthesis protocol for 2-Amino-3-bromo-5-chlorobenzoic acid from 2-amino-5-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds, including quinazolinone derivatives.[1][] The synthesis involves the regioselective bromination of the commercially available starting material, 2-amino-5-chlorobenzoic acid. The protocol is designed to be a reliable method for obtaining the desired product in good yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the amino, bromo, and chloro substituents on the benzoic acid core allows for diverse chemical modifications, making it an essential precursor for the synthesis of complex heterocyclic scaffolds.[1] This application note details a straightforward and efficient method for the preparation of this compound via electrophilic bromination of 2-amino-5-chlorobenzoic acid. The amino group of the starting material directs the incoming electrophile to the ortho and para positions. In this case, the desired 3-position is ortho to the activating amino group, facilitating the reaction.

Experimental Protocol

Materials:

-

2-amino-5-chlorobenzoic acid

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in glacial acetic acid. Cool the resulting solution to 0-5 °C using an ice bath.

-